4-Chloro-2-ethoxy-1-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVFNABINSSJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378659 | |

| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-34-5 | |

| Record name | 4-Chloro-2-ethoxy-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-ethoxy-1-fluorobenzene: A Strategic Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic value of a molecular intermediate is defined by its structural functionality, reactivity, and potential for elaboration into complex, high-value target molecules. 4-Chloro-2-ethoxy-1-fluorobenzene is a polysubstituted aromatic ether that exemplifies these qualities. Its unique arrangement of an activating ethoxy group and two deactivating, yet directing, halogen atoms on a benzene ring creates a versatile platform for synthetic innovation. This guide provides an in-depth analysis of its properties, a logical synthetic approach, mechanistic insights into its reactivity, and its applications as a crucial building block in the development of pharmaceuticals and agrochemicals.

Section 1: Core Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are the foundation of all subsequent laboratory work. These parameters govern reaction conditions, purification strategies, and safe handling protocols.

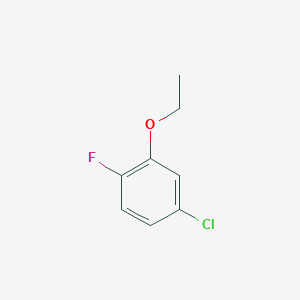

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 289039-34-5 | [1] |

| Molecular Formula | C₈H₈ClFO | Calculated |

| Molecular Weight | 174.60 g/mol | Calculated |

| Boiling Point | 235.2°C at 760 mmHg | [1] |

| Density | 1.284 g/cm³ | [1] |

| Flash Point | 96.1°C | [1] |

| Vapor Pressure | 0.237 mmHg at 25°C | [1] |

| Appearance | Data not available, likely a liquid or low-melting solid | - |

Section 2: A Proposed Synthetic Pathway via Williamson Ether Synthesis

While multiple synthetic routes can be envisioned, a robust and widely applicable method for preparing aryl ethers is the Williamson ether synthesis. This approach offers high yields and utilizes readily available starting materials. The causality for this choice rests on the reliability of SN2 reactions on primary alkyl halides and the enhanced acidity of the phenolic proton due to the electron-withdrawing halogen substituents.

The proposed workflow starts from the precursor 4-chloro-2-fluorophenol.

Caption: Proposed Williamson Ether Synthesis workflow.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chloro-2-fluorophenol in a suitable anhydrous solvent like ethanol.

-

Base Addition: Add one molar equivalent of a strong base, such as sodium ethoxide or sodium hydride, portion-wise at 0°C to control the exothermic reaction. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Nucleophilic Attack: Add 1.1 molar equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, via a syringe. The solvent may be switched to a polar aprotic solvent like DMF to accelerate the SN2 reaction.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

This protocol is self-validating through in-process controls (TLC/GC) that confirm the reaction's progression and completion before proceeding to the purification stage.

Section 3: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the combined electronic effects of its substituents, which govern its reactivity in electrophilic aromatic substitution (EAS).

-

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group. The oxygen's lone pairs can be donated into the aromatic ring via resonance, increasing the electron density, particularly at the ortho and para positions. This effect strongly outweighs its inductive electron-withdrawing effect.[2]

-

Fluorine and Chlorine Atoms (-F, -Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pairs can also participate in resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.[2]

The interplay is key: the potent activating effect of the ethoxy group dominates, making the ring more susceptible to EAS than benzene, while the halogens modulate this reactivity. The directing effects are additive. The position para to the ethoxy group is blocked by chlorine. The two positions ortho to the ethoxy group are position 1 (substituted with fluorine) and position 3. Therefore, further electrophilic substitution is most likely to occur at position 3, which is ortho to the activating ethoxy group and meta to the deactivating chloro group.

Caption: Electronic effects governing reactivity.

Section 4: Applications in Drug Discovery and Agrochemicals

Halogenated aromatic compounds are foundational in modern medicine and agriculture. The inclusion of chlorine and fluorine can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] More than 250 FDA-approved drugs contain chlorine, highlighting its importance.[4]

This compound serves as a valuable building block for accessing novel chemical entities.[2][5]

-

Pharmaceuticals: Its structural motif is relevant for developing agents in various therapeutic areas. Related structures are used to synthesize anti-inflammatory, antimicrobial, or anticancer drugs.[5] For example, halogenated and ethoxy-substituted benzene derivatives are critical intermediates in the synthesis of complex pharmaceuticals like the SGLT2 inhibitor dapagliflozin.[2]

-

Agrochemicals: In agriculture, this intermediate is a precursor for producing advanced herbicides, pesticides, and fungicides.[5] The specific halogenation pattern can be tuned to achieve selective toxicity against pests while ensuring crop safety. The related compound 4-chloro-2-fluoronitrobenzene is a known intermediate for highly efficient herbicides.[6]

Section 5: Laboratory Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is non-negotiable when handling halogenated organic compounds. The following guidelines are based on available safety data for this and structurally similar chemicals.[1][7][8]

Handling and Engineering Controls:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[9][10]

-

Avoid the formation of aerosols or mists.[1]

-

Use non-sparking tools and prevent electrostatic discharge.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and vapors which may cause serious eye irritation.[1][7] |

| Skin | Fire/flame resistant and impervious clothing. Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][7] |

| Respiratory | Not required under normal, well-ventilated conditions. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of vapors which may cause respiratory irritation.[7][8] |

First Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. |

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemists in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, predictable reactivity based on fundamental electronic principles, and versatile synthetic potential make it a valuable intermediate. By understanding its synthesis, handling its reactivity, and adhering to rigorous safety protocols, researchers can effectively leverage this compound to build the complex molecules that drive scientific innovation and address critical global needs.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]

- 6. 4-Chloro-2-fluoronitrobenzene CAS#: 700-37-8 [m.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethoxy-1-fluorobenzene is a halogenated aromatic ether that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating ethoxy group and deactivating but ortho-, para-directing halogen atoms, imparts a nuanced reactivity profile that is of significant interest in the development of complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and practical applications, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and material science. These properties dictate its behavior in different environments and are crucial for process development, formulation, and predicting its pharmacokinetic profile in drug discovery.

Structural and Molecular Data

The arrangement of substituents on the benzene ring is critical to the molecule's overall properties. The ethoxy group at position 2, the chlorine atom at position 4, and the fluorine atom at position 1 create a specific electronic and steric environment.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", color="#202124"]; "C2" [label="C", pos="-0.866,0.5!", color="#202124"]; "C3" [label="C", pos="-0.866,-0.5!", color="#202124"]; "C4" [label="C", pos="0,-1!", color="#202124"]; "C5" [label="C", pos="0.866,-0.5!", color="#202124"]; "C6" [label="C", pos="0.866,0.5!", color="#202124"]; "F" [label="F", pos="0,2!", color="#34A853"]; "O" [label="O", pos="-1.732,1!", color="#EA4335"]; "C7" [label="CH2", pos="-2.598,1.5!", color="#202124"]; "C8" [label="CH3", pos="-3.464,2!", color="#202124"]; "Cl" [label="Cl", pos="0,-2!", color="#FBBC05"]; "H1" [label="H", pos="-1.732,-1!", color="#5F6368"]; "H2" [label="H", pos="1.732,-1!", color="#5F6368"]; "H3" [label="H", pos="1.732,1!", color="#5F6368"];

}

Structure of this compound

| Property | Value | Source |

| CAS Number | 289039-34-5 | [1] |

| Molecular Formula | C₈H₈ClFO | [2] |

| Molecular Weight | 174.60 g/mol | [2] |

| Boiling Point | 235.2 °C at 760 mmHg | [1] |

| Density | 1.284 g/cm³ | [1] |

| Flash Point | 96.1 °C | [1] |

| Vapor Pressure | 0.237 mmHg at 25 °C | [1] |

| Melting Point | No data available | [1] |

| Solubility | No data available (predicted to be soluble in common organic solvents and poorly soluble in water) | [1] |

Synthesis and Reactivity

The synthetic utility of this compound stems from its potential for various chemical transformations, primarily centered around the aromatic ring.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide.[3][4][5][6]

dot graph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";

}

Williamson Ether Synthesis of this compound

The reaction is initiated by the deprotonation of 4-chloro-2-fluorophenol with a suitable base to form the corresponding phenoxide. This is followed by a nucleophilic attack of the phenoxide on an ethyl halide, proceeding via an SN2 mechanism to yield the desired ether.[3] The choice of a primary alkyl halide is crucial to favor substitution over elimination.[5]

Reactivity

The reactivity of the aromatic ring is governed by the interplay of the electronic effects of its substituents.

-

Electrophilic Aromatic Substitution (EAS): The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its +M (mesomeric) effect.[2] The chlorine and fluorine atoms are deactivating due to their -I (inductive) effect but are also ortho, para-directors because of their +M effect.[7] The combined directing effects of the substituents will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

-

Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, the fluorine atom is the most probable leaving group.[2] This is attributed to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex.[8][9][10] The presence of the electron-withdrawing chlorine atom further facilitates this reaction, although strong activating groups are typically required for SNAr to proceed under mild conditions.

Spectroscopic Data (Predicted)

Mass Spectrometry

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 174, corresponding to the molecule with the ³⁵Cl isotope. A characteristic [M+2]⁺ peak at m/z 176, with an intensity of approximately one-third of the [M]⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2] Key fragmentation patterns would likely involve the loss of the ethyl group (C₂H₅) or the entire ethoxy group (OC₂H₅).[2]

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. An upfield triplet and quartet corresponding to the ethyl group of the ethoxy substituent would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, C-H stretching of the aromatic ring and the ethyl group, and C-Cl and C-F stretching vibrations.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[11]

-

Pharmaceuticals: Halogenated aromatic compounds are integral to many approved drugs.[12] The specific substitution pattern of this molecule makes it a candidate for the synthesis of novel bioactive compounds, potentially in areas such as oncology and anti-inflammatory therapies.[11]

-

Agrochemicals: Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[13] This molecule can serve as a precursor for the synthesis of novel herbicides, fungicides, and pesticides.[11]

Experimental Protocols

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound.

Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol. The concentration should be low to avoid self-association.

-

Partitioning: Mix equal volumes of the sample solution and the other pre-saturated solvent in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

dot graph "LogP_Determination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";

}

Workflow for LogP Determination by Shake-Flask Method

Determination of Acidity Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

dot graph "pKa_Determination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";

}

Workflow for pKa Determination by Potentiometric Titration

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[14] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Conclusion

This compound is a synthetically valuable compound with a rich potential for applications in the life sciences. Its distinct physicochemical properties and reactivity profile make it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. youtube.com [youtube.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The document is structured to provide not only procedural steps but also the underlying scientific rationale for the methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The primary focus is on the most robust and scientifically sound method: the Williamson ether synthesis, starting from the readily accessible precursor, 4-chloro-2-fluorophenol. An alternative pathway via electrophilic aromatic substitution is also discussed. This guide includes detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate practical application and further research.

Introduction and Significance

This compound is a polysubstituted aromatic ether whose structural features make it a valuable building block in organic synthesis.[1] The presence of chlorine, fluorine, and ethoxy moieties on the benzene ring provides multiple points for further functionalization, enabling the construction of complex molecules with desired biological activities. The ethoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[1] Halogenated aromatic compounds are pivotal in the development of pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound makes it a sought-after intermediate.

This guide will focus on a logical and efficient synthesis, beginning with the preparation of the key precursor, 4-chloro-2-fluorophenol, followed by its conversion to the target molecule via Williamson ether synthesis.

Recommended Synthesis Pathway: Williamson Ether Synthesis

The most direct and high-yielding approach to this compound is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an ethyl halide.[2]

Overall Synthesis Workflow

The two-stage process begins with the synthesis of the phenolic precursor, followed by the etherification reaction.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Precursor, 4-Chloro-2-fluorophenol

The starting material for the Williamson ether synthesis is 4-chloro-2-fluorophenol. A reliable method for its preparation is the selective chlorination of 4-fluorophenol.

Mechanism Insight: The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. Since the para position is already occupied by the fluorine atom, chlorination is directed to the ortho positions. The reaction is typically performed using chlorine gas or sulfuryl chloride in the presence of water, which helps to dissolve the hydrogen chloride byproduct and can improve selectivity.[3]

Experimental Protocol: Chlorination of 4-Fluorophenol [3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, charge 4-fluorophenol (1.0 eq) and water.

-

Chlorination: Cool the mixture to 5-10°C. Bubble chlorine gas (1.0 eq) through the stirred mixture while maintaining the temperature. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the layers to separate. The organic layer contains the crude product.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure 4-chloro-2-fluorophenol.

| Parameter | Value | Reference |

| Starting Material | 4-Fluorophenol | [3] |

| Chlorinating Agent | Chlorine Gas | [3] |

| Solvent | Water | [3] |

| Temperature | 5-10 °C | [3] |

| Typical Yield | ~93% | [3] |

Table 1: Summary of reaction parameters for the synthesis of 4-chloro-2-fluorophenol.

Stage 2: Ethylation of 4-Chloro-2-fluorophenol

This stage employs the Williamson ether synthesis to form the target molecule.

Mechanism Insight: The reaction proceeds in two steps. First, a base is used to deprotonate the acidic hydroxyl group of 4-chloro-2-fluorophenol, forming the sodium or potassium 4-chloro-2-fluorophenoxide. This phenoxide is a potent nucleophile. In the second step, the phenoxide attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in a classic SN2 reaction, displacing the halide and forming the ether linkage.[2][4] Primary alkyl halides are preferred to minimize the competing E2 elimination reaction.[2]

Caption: Mechanism of Williamson ether synthesis for this compound.

Experimental Protocol: Ethylation of 4-Chloro-2-fluorophenol (Adapted from analogous procedures) [4][5][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorophenol (1.0 eq), a suitable solvent such as acetone or acetonitrile, and a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Ethylating Agent: Add ethyl bromide or ethyl iodide (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr/KI). Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Starting Material | 4-Chloro-2-fluorophenol | Key precursor with the required chloro and fluoro substituents. |

| Ethylating Agent | Ethyl bromide or Ethyl iodide | Primary halides favor the desired SN2 reaction.[2] |

| Base | Anhydrous K₂CO₃ or NaOH | Deprotonates the phenol to form the nucleophilic phenoxide.[4] |

| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |

| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate.[5] |

Table 2: Recommended conditions and rationale for the Williamson ether synthesis of this compound.

Alternative Synthesis Pathway: Electrophilic Chlorination

An alternative, though potentially less selective, route is the electrophilic chlorination of 2-ethoxy-1-fluorobenzene.

Mechanism Insight: This reaction is an electrophilic aromatic substitution. The ethoxy group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The activating effect of the ethoxy group dominates, directing the incoming electrophile (Cl⁺, generated from Cl₂ and a Lewis acid like AlCl₃ or FeCl₃) to the positions ortho and para to it.[7][8] Since the para position is occupied by fluorine, chlorination is expected to occur at the two available ortho positions, potentially leading to a mixture of this compound and 2-chloro-6-ethoxy-1-fluorobenzene.

Caption: Potential outcome of electrophilic chlorination of 2-ethoxy-1-fluorobenzene.

Due to the potential for forming isomeric byproducts, which would require challenging purification, this method is generally considered less efficient for obtaining the pure desired product compared to the Williamson ether synthesis.

Conclusion

This guide has detailed the synthesis of this compound, a valuable chemical intermediate. The recommended pathway is a two-stage process involving the chlorination of 4-fluorophenol to produce 4-chloro-2-fluorophenol, followed by a Williamson ether synthesis using an ethyl halide. This route is favored for its high selectivity and reliance on well-established, high-yielding reactions. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this important compound.

References

- 1. Name and draw the major product (s) of electrophilic chlorination of the .. [askfilo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic deployment of 4-Chloro-2-ethoxy-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 4-Chloro-2-ethoxy-1-fluorobenzene, a versatile building block in medicinal chemistry. We will delve into its physicochemical properties, strategic applications in the synthesis of bioactive molecules, and provide detailed experimental insights. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Value Proposition of Polysubstituted Aromatic Scaffolds

In the landscape of contemporary drug discovery, the precise arrangement of substituents on an aromatic ring is a cornerstone of rational drug design. The title compound, this compound, is a prime example of a polysubstituted aromatic ether that offers a unique combination of electronic and steric properties. Its value lies in the strategic placement of a chloro, an ethoxy, and a fluoro group, which collectively modulate the reactivity of the benzene ring and impart desirable characteristics to potential drug candidates.[1]

The presence of halogens, such as chlorine and fluorine, in pharmaceutical compounds is a well-established strategy to enhance their pharmacological profiles. Fluorine, in particular, is known to improve metabolic stability, binding affinity, and bioavailability.[2] Similarly, the chlorine atom can influence a molecule's conformation and engage in halogen bonding, a significant interaction in protein-ligand binding.[3] The ethoxy group, an electron-donating substituent, further fine-tunes the electronic nature of the aromatic system.

This guide will illuminate the potential of this compound as a key intermediate in the synthesis of complex therapeutic agents, with a particular focus on its application in areas such as metabolic diseases and oncology.

Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound dictates its reactivity in organic synthesis. The interplay between the electron-donating ethoxy group and the electron-withdrawing halogens creates a nuanced electronic environment on the benzene ring.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8ClFO | BenchChem |

| Molecular Weight | 174.60 g/mol | BenchChem |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | Approx. 205-207 °C | Commercial Suppliers |

| Density | Approx. 1.25 g/cm³ | Commercial Suppliers |

The reactivity of the aromatic ring is governed by the directing effects of the substituents. The ethoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. This substitution pattern opens up a range of possibilities for further functionalization of the aromatic ring through electrophilic and nucleophilic aromatic substitution reactions.

A Versatile Scaffold for Bioactive Molecules

The true potential of this compound is realized in its role as a scaffold for the construction of more complex molecules with therapeutic applications. While direct synthesis of a marketed drug from this specific starting material is not widely documented in publicly available literature, the utility of a closely related analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, in the synthesis of the blockbuster anti-diabetic drug dapagliflozin provides a compelling case study.

Case Study: The Synthesis of Dapagliflozin and the Bioisosteric Potential of this compound

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][5] Its synthesis involves the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[6] The structural similarity between this intermediate and a derivative of this compound highlights the potential for bioisosteric replacement. In medicinal chemistry, replacing a bromine atom with a fluorine atom is a common strategy to improve metabolic stability and other pharmacokinetic properties.[1][3]

The following workflow illustrates a generalized synthetic approach to a dapagliflozin-like core structure, highlighting where this compound or its derivatives could be employed.

Caption: Generalized synthetic workflow for a C-aryl glycoside drug analogue.

Experimental Protocols: A Representative Synthetic Transformation

The following protocol is a representative example of a Friedel-Crafts acylation followed by reduction, a common sequence in the synthesis of diarylmethane structures central to many pharmaceuticals. This protocol is adapted from the synthesis of a dapagliflozin intermediate and illustrates a potential application of a this compound derivative.

Synthesis of a 4-Chloro-2-(4-ethoxybenzyl)-1-fluorobenzene Derivative

Objective: To synthesize a key diarylmethane intermediate.

Materials:

-

This compound

-

4-Ethoxybenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Triethylsilane (Et₃SiH)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and this compound (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone intermediate.

Step 2: Reduction of the Benzophenone Intermediate

-

Dissolve the crude benzophenone intermediate from Step 1 in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylsilane (2.0 eq) to the solution.

-

Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-2-(4-ethoxybenzyl)-1-fluorobenzene derivative.

Table 2: Representative Reaction Data

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| Acylation | This compound, 4-Ethoxybenzoyl chloride | AlCl₃ | Dichloromethane | 85-95% |

| Reduction | Benzophenone Intermediate | Et₃SiH, BF₃·OEt₂ | Dichloromethane | 80-90% |

Structure-Activity Relationships (SAR) and the Role of Substituents

The specific substitution pattern of this compound is crucial for its utility in medicinal chemistry. The following diagram illustrates the influence of each substituent on the molecule's properties and potential interactions with a biological target.

Caption: Influence of substituents on the properties of the core scaffold. (Note: A placeholder image URL is used in the DOT script. In a real application, this would be the chemical structure of this compound).

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for medicinal chemistry. Its polysubstituted aromatic core, featuring a unique combination of electron-donating and electron-withdrawing groups, provides a versatile platform for the synthesis of complex and biologically active molecules. The successful application of a structurally analogous compound in the synthesis of the SGLT2 inhibitor dapagliflozin underscores the immense potential of this scaffold.

As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the judicious use of well-designed building blocks like this compound will be paramount. Further exploration of its synthetic utility in creating diverse chemical libraries is warranted and holds promise for the discovery of next-generation medicines.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

The Strategic Role of 4-Chloro-2-ethoxy-1-fluorobenzene in the Synthesis of Modern Agrochemicals: A Technical Guide

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimately, the biological efficacy of the final active ingredient. Among the vast array of chemical building blocks, halogenated aromatic ethers have emerged as particularly valuable precursors. This in-depth technical guide focuses on one such molecule: 4-Chloro-2-ethoxy-1-fluorobenzene . We will explore its intrinsic chemical attributes and delineate its strategic application as a precursor in the synthesis of advanced agrochemicals, with a particular focus on the development of potent fungicides. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel bioactive compounds.

The unique substitution pattern of this compound, featuring chloro, ethoxy, and fluoro groups on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures.[1] The interplay of the electronic and steric effects of these substituents governs the reactivity of the molecule, allowing for selective chemical transformations that are crucial in multi-step synthetic sequences.[2] This guide will provide a comprehensive overview of the synthesis of a key intermediate derived from this precursor and its subsequent elaboration into a representative agrochemical, underscoring the causality behind the experimental choices and the self-validating nature of the described protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective utilization in any synthetic endeavor.

| Property | Value | Reference |

| CAS Number | 289039-34-5 | [3] |

| Molecular Formula | C8H8ClFO | |

| Molecular Weight | 174.60 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not explicitly available, but related compounds have boiling points in the range of 190-210 °C | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water, soluble in common organic solvents |

Safety Profile: this compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[3][4]

The Synthetic Gateway: From Precursor to a Key Agrochemical Intermediate

The true value of this compound as a precursor lies in its efficient conversion to the corresponding aniline, 4-Chloro-2-ethoxyaniline . This aniline is a pivotal intermediate in the synthesis of a wide range of bioactive molecules, particularly pyrazole carboxamide fungicides. The synthetic route from the fluorobenzene to the aniline is a classic example of aromatic chemistry, typically involving a two-step process: nitration followed by reduction.

Experimental Protocol: Synthesis of 4-Chloro-2-ethoxyaniline

Step 1: Nitration of this compound

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the existing substituents (chloro, fluoro, and ethoxy) are crucial for determining the regioselectivity of this reaction. The ethoxy group is a strong activating, ortho-para directing group, while the chloro and fluoro groups are deactivating, ortho-para directing groups. The interplay of these effects will favor the introduction of the nitro group at a specific position.

-

Reaction:

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene.

-

Step 2: Reduction of 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene to 4-Chloro-2-ethoxyaniline

The nitro group is then reduced to an amine group. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.

-

Reaction:

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-ethoxyaniline, which can be further purified by distillation or recrystallization if necessary.

-

Application in Agrochemical Synthesis: A Case Study in Fungicide Development

The 4-Chloro-2-ethoxyaniline intermediate is a valuable building block for the synthesis of pyrazole carboxamide fungicides.[5] This class of fungicides is of significant commercial importance due to their high efficacy and broad-spectrum activity against a variety of plant pathogens.[6] They act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[6]

Representative Synthesis of a Pyrazole Carboxamide Fungicide

The core of the synthesis involves the amide bond formation between the 4-Chloro-2-ethoxyaniline and a suitably substituted pyrazole carboxylic acid chloride.

Step 3: Synthesis of the Pyrazole Carboxamide Fungicide

-

Reaction:

Conclusion: A Versatile Precursor for Future Agrochemical Innovations

This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the creation of high-value intermediates, such as 4-Chloro-2-ethoxyaniline. As demonstrated, this key intermediate serves as a direct gateway to the synthesis of potent pyrazole carboxamide fungicides, a class of agrochemicals vital for modern crop protection. The synthetic pathways outlined in this guide are not merely academic exercises but represent scalable and efficient processes amenable to industrial production. The continuous exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, thereby contributing to a more sustainable and productive agricultural future.

References

- 1. 4-Chloro-2-phenoxyaniline - High purity | EN [georganics.sk]

- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 6. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Chloro and Fluoro Substituents in 4-Chloro-2-ethoxy-1-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro and fluoro substituents in the aromatic compound 4-chloro-2-ethoxy-1-fluorobenzene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the selective functionalization of this versatile building block. We will explore the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights into predicting and controlling reaction outcomes. Detailed experimental protocols and mechanistic considerations are provided to empower chemists in leveraging the distinct reactivity of the C-F and C-Cl bonds for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Dihaloarenes

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility lies in the potential for sequential and site-selective functionalization, allowing for the controlled introduction of diverse molecular fragments. The subject of this guide, this compound, presents a compelling case study in competitive reactivity between two different halogen substituents on a benzene ring, further modulated by the electronic and steric influence of an adjacent ethoxy group. Understanding the principles that govern the selective activation of the C-F versus the C-Cl bond is paramount for its effective utilization in synthetic campaigns.

Fundamental Principles of Reactivity in Dihaloarenes

The reactivity of halogen substituents on an aromatic ring is primarily dictated by two opposing electronic factors: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring electron-deficient. The inductive effect follows the order of electronegativity: F > Cl > Br > I.

-

Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system, donating electron density. This effect opposes the inductive effect. The +M effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group.

In the context of Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2] The stability of this intermediate is key to the reaction's feasibility.

Nucleophilic Aromatic Substitution (SNAr) in this compound: A Tale of Two Halogens

In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I.[3] This is counterintuitive when compared to SN2 reactions in aliphatic systems, where iodide is an excellent leaving group and fluoride is poor. The reason for this reversal in aromatic systems lies in the rate-determining step. The strong electron-withdrawing inductive effect of fluorine makes the carbon atom to which it is attached highly electrophilic and better able to stabilize the negative charge in the Meisenheimer complex.[3] Since the C-X bond is broken after the rate-determining step, the bond strength has a lesser impact on the reaction rate.

The Decisive Role of the Ortho-Ethoxy Group

The ethoxy group at the 2-position in this compound plays a multifaceted role in modulating the reactivity of the adjacent fluorine atom and the para-positioned chlorine atom.

-

Electronic Effects: The ethoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant in electrophilic aromatic substitution, making it an ortho, para-director.[4] However, in the context of SNAr, its influence on the stability of the Meisenheimer complex is more nuanced. While it donates electron density to the ring, which is generally deactivating for SNAr, its ortho-position to the fluorine atom can influence the transition state energy.

-

Steric Effects: The ethoxy group exerts a steric hindrance around the C-1 position (the carbon bearing the fluorine). This can potentially hinder the approach of a bulky nucleophile, thereby reducing the rate of substitution at the C-F bond.[5][6]

Predicted Reactivity: C-F Bond as the Primary Locus of Substitution

Based on the fundamental principles of SNAr, the C-F bond in this compound is predicted to be significantly more reactive towards nucleophilic attack than the C-Cl bond. This is primarily due to the superior ability of the highly electronegative fluorine atom to stabilize the incipient negative charge in the Meisenheimer complex formed during the rate-determining step.

Experimental Protocols for Selective Functionalization via SNAr

The following protocols are designed to achieve selective nucleophilic substitution at the C-F bond of this compound. These are based on established methodologies for SNAr reactions on activated aryl fluorides.[9][10]

Protocol 1: Synthesis of an Aryl Ether via Alkoxide Substitution

This protocol describes the synthesis of 4-chloro-2-ethoxy-1-phenoxybenzene.

Table 1: Reagents and Materials for Aryl Ether Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 176.59 | 1.0 | 1.0 |

| Phenol | 94.11 | 1.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (177 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity.

-

Base: Potassium carbonate is a moderately strong base sufficient to deprotonate phenol to form the more nucleophilic phenoxide anion.

-

Temperature: Elevated temperature is often required to overcome the activation energy for SNAr reactions, especially in the absence of strong electron-withdrawing groups.

Diagram 1: SNAr Ether Synthesis Workflow

Caption: Workflow for the synthesis of an aryl ether via SNAr.

Protocol 2: Synthesis of an Aryl Amine via Amination

This protocol details the synthesis of N-(4-chloro-2-ethoxyphenyl)aniline.

Table 2: Reagents and Materials for Aryl Amine Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 176.59 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.5 | 1.5 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |

| Toluene, anhydrous | - | 5 mL | - |

Step-by-Step Methodology:

-

To a flame-dried Schlenk tube under an inert atmosphere, add this compound (177 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).

-

Add anhydrous toluene (5 mL) followed by aniline (137 µL, 1.5 mmol).

-

Seal the tube and heat the mixture at 110 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, though in this case, it primarily acts to drive the reaction forward by scavenging the HF formed.

-

Solvent: Toluene is a non-polar solvent suitable for higher reaction temperatures.

Alternative Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr offers a direct route for the introduction of heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions provide a powerful alternative for the formation of C-C and C-heteroatom bonds. In these reactions, the relative reactivity of the C-F and C-Cl bonds is often reversed compared to SNAr.

The key step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl >> F.[10] The C-F bond is notoriously unreactive in oxidative addition due to its high bond dissociation energy.

Table 3: Bond Dissociation Energies (BDEs) of Aryl Halides

| Bond | Bond Dissociation Energy (kJ/mol) |

| C₆H₅-F | ~540 |

| C₆H₅-Cl | ~400 |

Note: Values are approximate and can vary with substitution.

This significant difference in reactivity suggests that selective palladium-catalyzed cross-coupling at the C-Cl bond of this compound should be readily achievable, leaving the C-F bond intact for subsequent transformations.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Cl Bond

This protocol describes the synthesis of 2-ethoxy-4-phenyl-1-fluorobenzene.

Table 4: Reagents and Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 176.59 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.5 | 1.5 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| Toluene/Ethanol/Water (4:1:1) | - | 6 mL | - |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve this compound (177 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol) in the toluene/ethanol/water solvent mixture (6 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Heat the mixture to reflux (approximately 85-90 °C) for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Diagram 2: Selective Cross-Coupling Strategy

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. ijnc.ir [ijnc.ir]

- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]

- 10. uwindsor.ca [uwindsor.ca]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-ethoxy-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Halogenated Aromatic Ethers

The incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These substitutions can dramatically alter a compound's metabolic stability, bioavailability, and lipophilicity.[3][4] 4-Chloro-2-ethoxy-1-fluorobenzene, a member of the halogenated aromatic ether class, is a valuable intermediate in the synthesis of complex chemical compounds, particularly in the pharmaceutical and agrochemical industries.[5][6] Its utility as a building block, however, is counterbalanced by the potential hazards inherent to its chemical structure. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and potential reactivity.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The following table summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8ClFO | Inferred from name |

| Molecular Weight | 174.60 g/mol | Inferred from formula |

| Boiling Point | 235.2°C at 760 mmHg | [7] |

| Flash Point | 96.1°C | [7] |

| Density | 1.284 g/cm³ | [7] |

| Vapor Pressure | 0.237 mmHg at 25°C | [7] |

| Solubility | No data available | [7] |

Hazard Profile:

-

Skin and Eye Irritation: Like many halogenated aromatic compounds, it is expected to be an irritant to the skin and eyes.[10] Prolonged or repeated contact may lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[11]

-

Potential for Systemic Toxicity: While not confirmed, absorption through the skin or inhalation could potentially lead to systemic effects. The long-term toxicological properties have not been fully investigated.[12]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[12][13]

Section 2: Risk Assessment and Mitigation

A proactive approach to risk assessment is paramount when working with any chemical. The following decision tree provides a framework for evaluating and mitigating the risks associated with handling this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Section 3: Standard Operating Procedures

Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing exposure and preventing incidents.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][14] For larger-scale operations, a glove box may be necessary.[1]

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against chemical exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from direct contact with the chemical.[7] |

| Hand Protection | Nitrile gloves. Double-gloving is recommended for extended handling. Gloves must be inspected prior to use and changed immediately if contaminated. | Provides a barrier against skin contact.[7] |

| Body Protection | A flame-resistant lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects skin and clothing from contamination.[7] |

| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful vapors.[7] |

Handling and Storage

-

Handling: Handle in a well-ventilated area.[7] Avoid contact with skin and eyes, and prevent the formation of aerosols.[7] Use non-sparking tools to prevent ignition sources.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[7][12]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any chemical incident.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[7]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[13] Use spark-proof tools and explosion-proof equipment.[7]

Section 5: Waste Management and Disposal

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

References

- 1. benchchem.com [benchchem.com]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]

- 6. This compound | 289039-34-5 | Benchchem [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE | 332-43-4 [amp.chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The procedure is based on the robust and widely applicable Williamson ether synthesis, detailing a reliable method starting from 4-Chloro-2-fluorophenol. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data.

Introduction and Mechanistic Rationale

This compound is a polysubstituted aromatic ether whose specific substitution pattern makes it a valuable building block in organic synthesis.[1] The presence of chloro, fluoro, and ethoxy groups provides multiple reaction sites for further functionalization, enabling its use in the construction of more complex molecules.[1][2]

The synthesis route detailed herein employs the Williamson ether synthesis, a classic and efficient method for preparing ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core transformation involves two key steps:

-

Deprotonation: The phenolic proton of 4-Chloro-2-fluorophenol is acidic and can be removed by a suitable base to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an ethylating agent (in this case, diethyl sulfate), displacing the sulfate leaving group to form the desired ether bond.[3][6]

The choice of a primary ethylating agent is critical to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[3][5][6] A polar aprotic solvent such as acetone is used to dissolve the reactants and facilitate the SN2 mechanism.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the final, purified product.

References

- 1. This compound | 289039-34-5 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxy-1-fluorobenzene

Introduction: Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has profoundly impacted the pharmaceutical industry, where it is a preferred method for constructing the biaryl and heteroaryl scaffolds central to many active pharmaceutical ingredients (APIs).[3][4]

This guide focuses on a specific, yet challenging, substrate: 4-Chloro-2-ethoxy-1-fluorobenzene . This molecule is a valuable building block due to its unique substitution pattern. The ethoxy and fluoro groups significantly influence the electronic properties of the aromatic ring, and their presence in the final coupled product can be critical for modulating the pharmacological properties of a drug candidate, such as metabolic stability and binding affinity.

However, the use of an aryl chloride as the electrophilic partner presents a significant challenge. The carbon-chlorine (C-Cl) bond is considerably stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[5][6] This technical note provides a comprehensive overview of the reaction mechanism, a guide to rational component selection, and detailed, field-proven protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Reaction Principle: Navigating the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[7][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Understanding each step is critical for troubleshooting and optimizing reactions, particularly with less reactive substrates like aryl chlorides.

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.[1] This is the most challenging step for aryl chlorides due to the high bond energy. Success at this stage is heavily dependent on the choice of ligand coordinated to the palladium center. Electron-rich and bulky ligands are essential as they increase the electron density on the palladium atom, which facilitates its insertion into the C-Cl bond.[5][10]

-

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[10] This process is not spontaneous; it requires activation of the organoboron compound by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[12][13][14]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups (the aryl from our substrate and the group from the boronic acid) on the palladium(II) complex couple together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][15] The catalyst is now free to begin another cycle. Bulky ligands also play a role here, promoting the reductive elimination to release the product.[10]

Component Selection Guide: A Rationale-Driven Approach